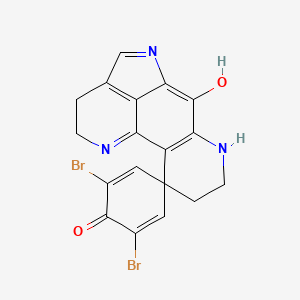

Discorhabdin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Discorhabdin C is a marine natural product belonging to the pyrroloiminoquinone family of alkaloids. It is primarily isolated from marine sponges of the genera Latrunculia, Batzella, Prianos, and Zyzzya .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of discorhabdin C involves several key steps. One approach includes the anodic oxidation of a bromophenol derivative, followed by phenolic coupling reactions . Another method involves the use of hypervalent iodine(III) reagents to preconstruct the spirodienone system, with final sulfur introduction to the cross-linked system .

Industrial Production Methods

Most production methods remain within the realm of academic research and small-scale synthesis .

化学反应分析

Types of Reactions

Discorhabdin C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce hydroxyl groups at specific positions.

Substitution: The dienone-ring of this compound is electrophilic, reacting with thiol and amine nucleophiles to form debrominated adducts.

Common Reagents and Conditions

Oxidation: Hypervalent iodine(III) reagents are commonly used.

Reduction: Hydrogenation reactions are performed using hydrogen gas and a suitable catalyst.

Substitution: Thiol and amine nucleophiles are used under mild conditions to form adducts.

Major Products

Oxidation: Introduction of hydroxyl groups.

Reduction: Didebrominated ring-closed carbinolamine.

Substitution: Debrominated adducts with thiol and amine nucleophiles.

科学研究应用

Discorhabdin C, a cytotoxic marine natural product, contains a 2,6-dibromo-cyclohexa-2,5-diene moiety that is critical for its biological activity . It is found in marine sponges, particularly those of the family Desmacididae and the genus Latrunculia . Research has explored this compound's potential in various applications, including its anti-tumor, antiplasmodial, antimicrobial, and antifungal properties .

Scientific Research Applications

Anti-tumor Applications

Discorhabdin compounds, including this compound, are investigated for their ability to inhibit the proliferation of tumor cells . These compounds can be used in treating animals, including humans, hosting cancer cells by inhibiting the growth of tumor cells in a mammalian host . this compound has demonstrated remarkable activity against bacteria, and also exhibits anti-tumor properties . Specifically, this compound can be used to inhibit the growth of tumor cells, including cancer cells of the pancreas, breast, colon, CNS, ovarian, renal, prostate, lung, leukemia, and melanoma cells .

Antiplasmodial Potential

Discorhabdins have demonstrated antiplasmodial activity . this compound was the least active against chloroquine-sensitive (D6 clone) and chloroquine-resistant (W2 clone) strains of P. falciparum, despite bearing the reactive α-bromoenone moiety that promotes mammalian cell cytotoxicity .

Antimicrobial and Antifungal Potential

this compound has demonstrated activity against a range of bacteria . It has remarkable activity against MRSA, M. intracellulare, and M. tuberculosis . Discorhabdin Z and (−)-3-dihydrodiscorhabdin D have shown the ability to inhibit sortase A, an enzyme involved in bacterial cell-adhesion .

Electrophilic Reactivity

The dienone-ring of this compound is electrophilic, reacting with thiol and amine nucleophiles, affording debrominated adducts . Its electrophilic reactivity extends to proteins, with lysozyme-discorhabdin C adducts being detected by ESI mass spectrometry .

Structure-Activity Relationships

The presence of the α-bromo enone moiety in discorhabdins increases cytotoxicity due to electrophilic reactivity . However, the size and polarity of the C-5 substituent on the discorhabdin B-like scaffold is also crucial for activity . Unsaturation on ring B has a deleterious effect on cytotoxicity, possibly because of the unstable nature of this metabolite, which may degrade to complex mixtures .

Case Studies

- (−)-Discorhabdin L was found to inhibit tube formation in HUVEC and strongly decreased micro-vessel outgrowth in an ex vivo mouse aorta ring model . This compound stalled prostate cancer (LNCaP) tumor growth in a xenograft model while showing no toxicity to the host mice at the active concentrations .

- This compound displayed potent activity against MRSA− IC50/MIC = 3.2/11 µM; M. intracellulare- 0.13/0.17 µM; M. tuberculosis- 6.8/8.0 µM .

Data Table of this compound Activity

作用机制

Discorhabdin C exerts its effects through several mechanisms:

Electrophilic Reactivity: The dienone-ring reacts with thiol and amine nucleophiles, leading to the formation of adducts.

Mitochondrial Dysfunction: Induces mitochondrial dysfunction, leading to non-apoptotic cell death in certain cancer cell lines.

Molecular Targets: Targets include proteins and enzymes involved in cellular redox balance and mitochondrial function.

相似化合物的比较

Similar Compounds

Discorhabdin A: Another member of the pyrroloiminoquinone family, known for its strong cytotoxic activity.

Makaluvamines: Structurally related compounds with similar biological activities.

Prianosins and Epinardins: Other pyrroloiminoquinone alkaloids with comparable cytotoxic properties.

Uniqueness

Discorhabdin C is unique due to its specific electrophilic reactivity and the presence of a 2,6-dibromo-cyclohexa-2,5-diene moiety, which is critical for its biological activity . Its ability to form stable adducts with thiol and amine nucleophiles distinguishes it from other similar compounds .

生物活性

Discorhabdin C is a marine-derived alkaloid that has garnered attention for its diverse biological activities, particularly its cytotoxic properties against various cancer cell lines and its potential as an antimicrobial agent. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the discorhabdin family of alkaloids, characterized by a unique 2,6-dibromo-cyclohexa-2,5-diene moiety. This structure is believed to play a critical role in its biological activity. The compound exhibits electrophilic reactivity, which allows it to interact with nucleophiles such as thiols and amines, leading to the formation of various adducts that may influence its cytotoxic effects .

Cytotoxic Activity

This compound has been extensively studied for its cytotoxic effects against tumor cell lines. The following table summarizes its activity against various cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colon) | 2.71 | |

| Merkel Cell Carcinoma | <1 | |

| OVCAR-3 (Ovarian) | 5 | |

| LNCaP (Prostate) | Not specified |

Research indicates that this compound induces cell death through mechanisms distinct from traditional apoptotic pathways. Studies have shown that it does not activate caspases or increase intracellular calcium levels, suggesting alternative pathways such as mitochondrial dysfunction may be involved . This unique mechanism could be advantageous for targeting cancer cells resistant to conventional therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The following table outlines its antimicrobial potency:

Structure-Activity Relationships

The electrophilic nature of the dienone moiety in this compound is crucial for its biological activity. Studies have demonstrated that modifications to this structure can significantly alter cytotoxicity and selectivity towards different cell types. For instance, semi-synthetic derivatives lacking the electrophilic properties exhibited markedly reduced cytotoxic effects .

Case Studies and Research Findings

- Cytotoxicity in Merkel Cell Carcinoma : A study evaluated the effects of various discorhabdins on Merkel cell carcinoma (MCC) cells, revealing sub-micromolar potency and selectivity towards virus-positive MCC cells . The findings highlighted the potential of discorhabdins as therapeutic agents for specific cancer types.

- Antiplasmodial Activity : this compound was assessed for antimalarial properties against Plasmodium falciparum, showing an IC50 value of 2800 nM against chloroquine-sensitive strains . Although less potent than other derivatives, this activity underscores the compound's versatility.

- In Vivo Studies : Research involving xenograft models demonstrated that discorhabdin derivatives could reduce tumor size significantly in human ovarian cancer models while exhibiting low toxicity to host mice .

属性

CAS 编号 |

105372-81-4 |

|---|---|

分子式 |

C18H13Br2N3O2 |

分子量 |

463.1 g/mol |

IUPAC 名称 |

2',6'-dibromo-8-hydroxyspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),8,10,12(16)-pentaene-3,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C18H13Br2N3O2/c19-9-5-18(6-10(20)16(9)24)2-4-22-15-12(18)13-11-8(1-3-21-13)7-23-14(11)17(15)25/h5-7,22,25H,1-4H2 |

InChI 键 |

AQUBTUIPDMTCAG-UHFFFAOYSA-N |

规范 SMILES |

C1CN=C2C3=C1C=NC3=C(C4=C2C5(CCN4)C=C(C(=O)C(=C5)Br)Br)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。